
Methyl 3-methylenecyclobutanecarboxylate: A
Versatile Building Block for Modern Organic

Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
Methyl 3-

methylenecyclobutanecarboxylate

Cat. No.: B107114 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary
Methyl 3-methylenecyclobutanecarboxylate is a unique and highly versatile chemical

intermediate whose value is derived from the inherent reactivity of its strained four-membered

ring and strategically placed exocyclic double bond. This combination of structural features

makes it an attractive building block for the synthesis of complex molecular architectures,

particularly in the fields of medicinal chemistry and materials science. This guide provides a

comprehensive overview of its synthesis, key chemical properties, characteristic reactivity, and

notable applications, offering field-proven insights for professionals engaged in advanced

chemical research and development.

Introduction: The Strategic Value of Strained Ring
Systems
Cyclobutane derivatives hold a unique position in organic chemistry. The significant ring strain

(approximately 26 kcal/mol) of the four-membered carbocycle provides a powerful

thermodynamic driving force for a variety of ring-opening reactions. When combined with

functional handles, such as the exocyclic alkene and ester moiety in Methyl 3-
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methylenecyclobutanecarboxylate, this inherent reactivity can be precisely controlled and

channeled into elegant synthetic transformations.

This molecule, identified by its CAS number 15963-40-3, serves as a linchpin intermediate,

enabling chemists to access diverse molecular scaffolds that would be challenging to construct

through traditional linear syntheses. Its structural rigidity and defined stereochemical

presentation also allow for the construction of complex, three-dimensional molecules, a critical

aspect of modern drug design.

Physicochemical Properties and Specifications
The utility of any chemical reagent begins with a thorough understanding of its physical and

chemical properties. Methyl 3-methylenecyclobutanecarboxylate is a colorless to yellow

liquid, and its key properties are summarized below. High purity, often exceeding 99%, is

commercially available and crucial for minimizing side reactions and ensuring reproducibility in

multi-step syntheses.

Property Value Reference(s)

CAS Number 15963-40-3 [1]

Molecular Formula C₇H₁₀O₂ [1]

Molecular Weight 126.15 g/mol [1]

Boiling Point 56-59 °C (at 20 Torr) [1]

Density 1.01 ± 0.1 g/cm³ [1]

Refractive Index 1.5014 (at 20 °C) [2]

SMILES COC(=O)C1CC(=C)C1

InChI Key
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Synthesis and Manufacturing
A reliable and scalable synthesis is paramount for the widespread adoption of a chemical

building block. Methyl 3-methylenecyclobutanecarboxylate is typically prepared via a two-
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step sequence starting from 3-methylenecyclobutanecarbonitrile. The process involves the

hydrolysis of the nitrile to the corresponding carboxylic acid, followed by esterification.

3-Methylenecyclobutanecarbonitrile 3-Methylenecyclobutanecarboxylic Acid

  aq. KOH, Ethanol
Reflux   Methyl 3-methylenecyclobutanecarboxylate

  (CH₃)₂SO₄, K₂CO₃

Acetone, 70°C  

Click to download full resolution via product page

Figure 1: Two-step synthesis of the title compound.

Step 1: Hydrolysis of 3-
methylenecyclobutanecarbonitrile
The synthesis begins with the hydrolysis of the nitrile precursor. This reaction is typically carried

out under basic conditions, which effectively converts the nitrile group to a carboxylate salt,

followed by acidification to yield the free carboxylic acid.

Exemplary Protocol:

To a solution of 3-methylenecyclobutanecarbonitrile (5.0 g, 53.7 mmol) in ethanol (20 mL),

add an aqueous solution of potassium hydroxide (35%, 34.4 g, 215 mmol).[3]

Heat the resulting mixture to reflux and maintain overnight.[3]

After cooling, remove the ethanol under reduced pressure.

Cool the remaining aqueous solution to below 10 °C and carefully acidify with concentrated

HCl to a pH of 5.[3]

Extract the product with ethyl acetate (2 x 50 mL).

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under

vacuum to afford 3-methylenecyclobutanecarboxylic acid.[3]

Step 2: Esterification to Methyl 3-
methylenecyclobutanecarboxylate
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The final step is the esterification of the carboxylic acid. While classic Fischer esterification

using methanol and a strong acid catalyst is possible, a common and effective method utilizes

an alkylating agent like dimethyl sulfate under basic conditions.[1][4] This method avoids the

use of large excesses of alcohol and the need to remove water.

Detailed Experimental Protocol:

In a reaction vessel, dissolve 3-methylenecyclobutanecarboxylic acid (11.0 g, 98.1 mmol)

and potassium carbonate (27.1 g, 196 mmol) in acetone (100 mL).[1]

To this suspension, slowly add dimethyl sulfate (14.8 g, 117 mmol) at room temperature (25

°C).[1]

Heat the reaction mixture to 70 °C and maintain for 12 hours, monitoring for completion by

TLC or GC-MS.[1]

Upon completion, cool the mixture and quench the reaction by adding water (20 mL).

Extract the product with dichloromethane (3 x 30 mL).[1]

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate the

filtrate under reduced pressure to yield methyl 3-methylenecyclobutanecarboxylate as a

yellow oil (typical yield: 97%).[1]

Chemical Reactivity and Transformation Potential
The synthetic utility of methyl 3-methylenecyclobutanecarboxylate is defined by the

reactivity of its two key functional groups: the exocyclic double bond and the strained

cyclobutane ring. This dual reactivity allows for a diverse range of chemical transformations.
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Figure 2: Key reactivity modes of the title compound.

Reactions of the Exocyclic Double Bond
The exocyclic C=C double bond is susceptible to a wide array of addition reactions. Its

accessibility makes it a prime target for transformations while preserving the core cyclobutane

scaffold.

Cycloaddition Reactions: The alkene can act as a dienophile or dipolarophile in cycloaddition

reactions, such as the Diels-Alder and 1,3-dipolar cycloadditions. These reactions are

powerful tools for rapidly building molecular complexity and constructing polycyclic systems.

[5]

Electrophilic and Radical Additions: The double bond readily undergoes addition reactions. A

notable example is the hydroboration-oxidation reaction, which converts the methylene

group into a primary alcohol. This transformation is documented in the patent literature as a

means to introduce a hydroxymethyl group, a key functional handle for further elaboration in

drug synthesis.[3]

Workflow: Hydroboration-Oxidation

Hydroboration: Methyl 3-methylenecyclobutanecarboxylate is treated with a borane

source, such as borane-tetrahydrofuran complex (BH₃·THF). The boron adds to the less

substituted carbon of the alkene.[3]
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Oxidation: The resulting organoborane intermediate is then oxidized in situ using a mixture of

sodium hydroxide and hydrogen peroxide. This replaces the carbon-boron bond with a

carbon-oxygen bond, yielding the primary alcohol with anti-Markovnikov regioselectivity.[3]

Ring-Opening Reactions
The high ring strain of the cyclobutane core facilitates ring-opening reactions under thermal,

photochemical, or metal-catalyzed conditions. This provides a synthetic pathway to linear or

larger cyclic structures that retain the functionality of the original molecule. Ring-opening

metathesis polymerization (ROMP) is one such application where the ring strain provides the

driving force for polymerization, making this molecule a potential monomer for novel materials.

[5]

Applications in Drug Discovery and Organic
Synthesis
The true measure of a building block's value is its demonstrated use in the synthesis of high-

value target molecules. Methyl 3-methylenecyclobutanecarboxylate has been cited in

several patents as a key starting material for the synthesis of complex pharmaceutical agents.

Case Study: Synthesis of ROR-gamma Inhibitors
Retinoid-related orphan receptor gamma (RORγ) is a nuclear receptor that plays a critical role

in the regulation of immune responses, particularly in the differentiation of Th17 cells.

Modulators of RORγ are actively being pursued as potential treatments for autoimmune

diseases. In a patent describing novel RORγ inhibitors, methyl 3-
methylenecyclobutanecarboxylate is used as a starting material to construct a key (3-

(hydroxymethyl)cyclobutyl)methanol intermediate via the hydroboration-oxidation reaction

described previously.[3] This diol fragment is then incorporated into the final complex drug

molecule.

Case Study: Synthesis of TEAD Modulators
The TEA domain (TEAD) family of transcription factors are critical downstream effectors of the

Hippo signaling pathway, which is implicated in organ size control and tumorigenesis. In a

patent disclosure for novel TEAD modulators, methyl 3-methylenecyclobutanecarboxylate is

employed as an electrophile in a Michael addition reaction.[6] This demonstrates the utility of
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the ester-activated cyclobutane system in forming new carbon-carbon or carbon-heteroatom

bonds, a fundamental strategy in building drug candidates.

Characterization and Analytical Data
Rigorous characterization is essential to confirm the identity and purity of the compound. While

a publicly available, fully assigned spectrum is not readily available, the expected

spectroscopic features can be predicted based on its structure and data from analogous

compounds.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different

proton environments.

Vinyl Protons (=CH₂): A signal, likely a multiplet, is expected in the alkene region, around δ

4.7-4.9 ppm.

Methine Proton (-CH-CO₂Me): A multiplet corresponding to the single proton on the carbon

bearing the ester group.

Ring Methylene Protons (-CH₂-): Multiple signals, likely complex multiplets due to

restricted rotation and diastereotopicity, would appear in the aliphatic region (δ 2.5-3.5

ppm).

Methyl Protons (-OCH₃): A sharp singlet at approximately δ 3.7 ppm.

¹³C NMR: The carbon NMR spectrum should display seven distinct resonances.

Carbonyl Carbon (C=O): In the typical ester range, δ ~170-175 ppm.

Alkene Carbons (=C and =CH₂): Two signals in the vinyl region (δ ~100-150 ppm), with

the quaternary carbon appearing further downfield.

Methyl Carbon (-OCH₃): A signal around δ 52 ppm.

Ring Carbons (-CH- and -CH₂-): Three signals in the aliphatic region (δ ~25-50 ppm).

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would be expected to

show the molecular ion peak [M]⁺ at m/z = 126. Key fragmentation patterns would likely
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involve the loss of the methoxy group (-OCH₃, m/z = 31) or the carbomethoxy group (-

CO₂CH₃, m/z = 59).

Infrared (IR) Spectroscopy: The IR spectrum should prominently feature:

A strong C=O stretch for the ester at ~1730-1750 cm⁻¹.

A C=C stretch for the exocyclic double bond around 1650 cm⁻¹.

C-O stretching bands in the 1000-1300 cm⁻¹ region.

=C-H stretching just above 3000 cm⁻¹.

Conclusion
Methyl 3-methylenecyclobutanecarboxylate is more than a simple organic ester; it is a

strategically designed building block that offers a powerful combination of reactivity, rigidity, and

functionality. Its ability to participate in both additions to the exocyclic double bond and ring-

opening reactions of the strained core provides chemists with a versatile toolkit for constructing

novel and complex molecules. As demonstrated by its use in the synthesis of advanced

pharmaceutical intermediates, its importance in modern organic synthesis and drug discovery

is well-established and continues to grow. For research professionals seeking to innovate, this

compound represents a key intermediate for unlocking new synthetic pathways and accessing

novel chemical space.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.chemicalbook.com/SpectrumEN_695-95-4_1HNMR.htm
https://www.chemicalbook.com/SpectrumEN_695-95-4_1HNMR.htm
https://hmdb.ca/spectra/nmr_one_d/160517
https://hmdb.ca/spectra/nmr_one_d/160517
https://www.benchchem.com/product/b107114#methyl-3-methylenecyclobutanecarboxylate-literature-review
https://www.benchchem.com/product/b107114#methyl-3-methylenecyclobutanecarboxylate-literature-review
https://www.benchchem.com/product/b107114#methyl-3-methylenecyclobutanecarboxylate-literature-review
https://www.benchchem.com/product/b107114#methyl-3-methylenecyclobutanecarboxylate-literature-review
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b107114?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b107114?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

